molecular formula C11H14N8 B2416228 N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899995-17-6

N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2416228
CAS No.: 899995-17-6
M. Wt: 258.289
InChI Key: WVDADAMULFFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound characterized by its imidazole and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate triazolopyrimidine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is studied for its interactions with biological macromolecules. It has shown promise in modulating enzyme activities and binding to specific receptors.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and triazolopyrimidine moieties play a crucial role in binding to enzymes and receptors, modulating their activities. The exact pathways and molecular targets vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.

  • Triazolopyrimidines: These compounds contain the triazolopyrimidine moiety and are known for their biological activity and potential therapeutic uses.

Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique combination of imidazole and triazolopyrimidine moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N8/c1-18-11-9(16-17-18)10(14-7-15-11)13-3-2-5-19-6-4-12-8-19/h4,6-8H,2-3,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDADAMULFFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.